TRANS-4-[({[3-(4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID
Overview
Description
TRANS-4-[({[3-(4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID is a complex organic compound with a unique structure that includes a cyclohexane ring, a pyridazine ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-4-[({[3-(4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID involves multiple steps, including the formation of the pyridazine ring and the attachment of the methoxyphenyl group. The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
TRANS-4-[({[3-(4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
TRANS-4-[({[3-(4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of TRANS-4-[({[3-(4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- TRANS-4-METHOXYCINNAMALDEHYDE
- TRANS-4-METHOXYCINNAMIC ACID
- TRANS-4-METHOXYBENZOIC ACID
Uniqueness
What sets TRANS-4-[({[3-(4-METHOXYPHENYL)-6-OXOPYRIDAZIN-1(6H)-YL]ACETYL}AMINO)METHYL]CYCLOHEXANECARBOXYLIC ACID apart from these similar compounds is its unique combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[[[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]methyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-29-17-8-6-15(7-9-17)18-10-11-20(26)24(23-18)13-19(25)22-12-14-2-4-16(5-3-14)21(27)28/h6-11,14,16H,2-5,12-13H2,1H3,(H,22,25)(H,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWNCCJRERCJQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3CCC(CC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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